molecular formula C25H50NO8P B3044036 1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine CAS No. 253685-27-7

1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine

Cat. No.: B3044036
CAS No.: 253685-27-7
M. Wt: 523.6 g/mol
InChI Key: KKOSJVWUOHEQKA-HSZRJFAPSA-N
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Description

1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine is an aminophospholipid, which is found in eukaryotic and prokaryotic cells . It has been used for the synthesis of fluorescent phospholipid derivative NBD-didecanoylphosphatidylethanolamine (NBD-diC10PE) .


Synthesis Analysis

The synthesis of glycerophosphoethanolamine in mammals may follow different pathways. Minor pathways are the acylation of monoacyl-GPEtn (also termed lyso-GPEtn) by lyso-PE-acyltransferase and a base exchange reaction between glycerophosphoserine and ethanolamine .


Molecular Structure Analysis

The molecular formula of this compound is C25H50NO8P . The molecular weight is 523.6 g/mol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 523.6 g/mol, a XLogP3-AA of 3.8, 2 hydrogen bond donor count, and 9 hydrogen bond acceptor count .

Scientific Research Applications

Gene Delivery

1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine (and similar phospholipids) are significant in the field of gene delivery. They are used in binary lipid mixtures with cationic lipids, demonstrating efficient gene transfer capabilities in the presence of serum, making them potential high-potency gene delivery vehicles (Wölk et al., 2015). Additionally, the phospholipid 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), a closely related compound, plays a crucial role in membrane destabilization in non-viral gene carriers, contributing to lower cytotoxicity and improved stability of cationic liposomes (Liu, 2015).

Biomimetic Monolith Development

In research focusing on biomimetic applications, a new phospholipid-based monolith was fabricated using a derivative of this compound. This monolith is designed to mimic bio-membrane environments, showing excellent separation capabilities for proteins and small molecules, which is crucial for studying drug-membrane interactions (Zhu et al., 2021).

Drug Delivery System Enhancement

1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-Poly(ethylene glycol) (DSPE-PEG), another derivative, is extensively used in drug delivery applications. Its biocompatibility and ability to be functionalized make it a valuable material for formulating nanocarriers for therapeutic drug delivery and imaging, enhancing properties like blood circulation time and encapsulation efficiency (Che et al., 2015).

Diagnostic Applications

This compound and its derivatives also find applications in diagnostics. For instance, in prostate cancer diagnosis, lipid targeted nanobubbles carrying specific aptamers for prostate-specific membrane antigen were developed using derivatives of this phospholipid, demonstrating targeted imaging effects in prostate cancer (Fan et al., 2016).

Analytical Studies of Lipid Bilayers

The compound has been used in the study of phase behavior in lipid bilayers. In these studies, mixtures of phosphatidylethanolamines (PEs), including this compound, are prepared to analyze the yield, size, and encapsulation efficiency of giant vesicles (GVs), which are crucial for understanding the physicochemical properties of bio-membranes and artificial cell construction (Xu et al., 2021).

Biochemical Analysis

Biochemical Properties

1,2-Didecanoyl-sn-glycero-3-phosphoethanolamine plays a crucial role in biochemical reactions by simulating biological phospholipid membranes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is particularly effective in delivering antisense oligonucleotides, overcoming challenges such as inefficient cellular uptake and rapid degradation in the body . The compound’s ability to form stable liposomes allows it to encapsulate both hydrophilic and lipophilic payloads, facilitating targeted drug delivery .

Cellular Effects

This compound influences various cellular processes by enhancing the delivery of therapeutic agents. It affects cell signaling pathways, gene expression, and cellular metabolism by ensuring efficient delivery of drugs and genetic material into cells . The compound’s liposomal form allows it to interact with cell membranes, promoting the uptake of encapsulated substances and thereby modulating cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its ability to form liposomes that mimic biological membranes. These liposomes can fuse with cell membranes, facilitating the delivery of encapsulated agents directly into the cytoplasm . The compound’s structure allows it to interact with membrane proteins and enzymes, potentially inhibiting or activating specific biochemical pathways . Additionally, it can influence gene expression by delivering genetic material that modulates transcriptional activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the liposomal form of the compound remains stable under specific storage conditions, ensuring its efficacy in long-term experiments . Degradation over time can affect its ability to deliver therapeutic agents effectively .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At optimal doses, the compound effectively delivers therapeutic agents without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including potential damage to cellular membranes and disruption of normal cellular functions . Threshold effects are observed, where the efficacy of the compound plateaus beyond a certain dosage .

Metabolic Pathways

This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of phospholipids . The compound’s incorporation into liposomes affects metabolic flux and metabolite levels, influencing cellular lipid homeostasis . Its role in delivering therapeutic agents also impacts metabolic pathways by modulating the availability of bioactive compounds within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through its incorporation into liposomes. These liposomes interact with transporters and binding proteins that facilitate their movement across cellular membranes . The compound’s liposomal form ensures its localization and accumulation in specific tissues, enhancing the targeted delivery of therapeutic agents .

Subcellular Localization

This compound exhibits specific subcellular localization due to its liposomal nature. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within cells affects its activity and function, ensuring the efficient delivery of encapsulated agents to their intended sites of action .

Properties

IUPAC Name

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-decanoyloxypropyl] decanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50NO8P/c1-3-5-7-9-11-13-15-17-24(27)31-21-23(22-33-35(29,30)32-20-19-26)34-25(28)18-16-14-12-10-8-6-4-2/h23H,3-22,26H2,1-2H3,(H,29,30)/t23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOSJVWUOHEQKA-HSZRJFAPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50NO8P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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